Product packaging for Norephedrine(Cat. No.:CAS No. 14838-15-4)

Norephedrine

Cat. No.: B3415761
CAS No.: 14838-15-4
M. Wt: 151.21 g/mol
InChI Key: DLNKOYKMWOXYQA-APPZFPTMSA-N
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Description

Norephedrine, also known as phenylpropanolamine (PPA), is a sympathomimetic amine belonging to the phenethylamine chemical class and is a stereoisomer of the compound norepinephrine . For research purposes, this compound is of significant interest as a selective norepinephrine releasing agent . Its mechanism of action primarily involves inducing the release of norepinephrine from nerve terminals, thereby indirectly activating adrenergic receptors throughout the body, with considerably lower potency on dopamine release and negligible direct affinity for α- and β-adrenergic receptors themselves . This pharmacological profile makes it a valuable tool for scientific investigations into the noradrenergic system. Research applications for this compound include studies focused on vascular tone and blood pressure regulation, due to its vasoconstrictive effects . It has also been used in research related to nasal decongestion and historically, in studies exploring appetite suppression and weight loss mechanisms . Chemically, it is a substituted amphetamine and is closely related to other compounds such as ephedrine and cathinone . The product is provided as a high-purity compound to ensure consistency and reliability in experimental settings. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B3415761 Norephedrine CAS No. 14838-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-amino-1-phenylpropan-1-ol
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InChI

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1
Source PubChem
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InChI Key

DLNKOYKMWOXYQA-APPZFPTMSA-N
Source PubChem
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Canonical SMILES

CC(C(C1=CC=CC=C1)O)N
Source PubChem
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Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N
Source PubChem
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Molecular Formula

C9H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID001045718
Record name (-)-Norpseudoephedrine
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Molecular Weight

151.21 g/mol
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Solubility

Freely soluble in water and alcohol
Record name PHENYLPROPANOLAMINE
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Color/Form

White, crystalline powder

CAS No.

37577-07-4, 14838-15-4
Record name (-)-Norpseudoephedrine
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Record name Norpseudoephedrine, (-)-
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Record name Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.S)-rel-
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Record name NORPSEUDOEPHEDRINE, (-)-
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Melting Point

101-101.5 °C, Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/
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Synthetic Approaches to Norephedrine

Early and Classical Synthetic Methodologies

Early synthetic routes to this compound often involved the reduction of α-amino ketones or the reaction of organometallic reagents with α-amino aldehydes. A common classical approach involves the stereoselective reduction of 1-phenyl-1,2-propanedione (B147261) followed by amination. Another established method is the reductive amination of phenylacetylcarbinol (PAC), which can be produced via fermentation. dcu.ie These early methods, while foundational, often resulted in mixtures of stereoisomers, necessitating resolution steps to obtain the desired enantiomerically pure product. researchgate.net For example, resolution of a racemic mixture of phenylpropanolamine hydrochloride can be achieved using a resolving agent like D-3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid. researchgate.net

Modern Asymmetric Synthesis and Biocatalytic Routes

Modern synthetic chemistry has focused on developing highly stereoselective methods to access all four stereoisomers of this compound. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique. sigmaaldrich.comnih.gov This method can stereoselectively prepare each of the enantiomers of both this compound and norpseudoephedrine (B1213554) from a common prochiral starting material. sigmaaldrich.comnih.gov

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. google.com Enzymatic strategies often employ a two-step cascade. For instance, an (R)-selective carboligase can be combined with either an (S)- or (R)-selective ω-transaminase to produce (1R,2S)-norephedrine or (1R,2R)-norpseudoephedrine with excellent optical purity. rsc.org Another biocatalytic approach involves the use of a pyruvate (B1213749) decarboxylase and a ω-transaminase to synthesize L-norephedrine. nih.gov These enzymatic methods can achieve high yields and enantiomeric excess, making them attractive for industrial applications. rsc.orgnih.gov

Table 1: Comparison of

Stereochemical Investigations of Norephedrine

Chiral Resolution Techniques for Norephedrine Enantiomers

The separation of a racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is critical for studying the specific properties of each isomer. wikipedia.org Various techniques have been developed for this purpose, ranging from classical crystallization to modern chromatographic and enzymatic methods.

Crystallization and Derivatization: One of the most established methods for chiral resolution is the crystallization of diastereomeric salts. wikipedia.orgchiralpedia.com This technique involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomers. wikipedia.orggoogle.com These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. chiralpedia.com Once separated, the chiral resolving agent is removed to yield the pure this compound enantiomers. wikipedia.org For example, dl-Norepinephrine has been resolved using optically active acids like d-tartaric acid. google.com

Chromatographic Methods: Chromatographic techniques are widely used for the enantiomeric separation of this compound. chiralpedia.com High-performance liquid chromatography (HPLC), in particular, has proven effective.

Chiral Stationary Phases (CSPs): Direct separation can be achieved using HPLC columns packed with a chiral stationary phase. A urea (B33335) derivative has been used as a CSP to resolve racemic this compound. nih.gov In this method, the resolution was optimized by adjusting the mobile phase composition, which consisted of hexane, 1,2-dichloroethane, and an alcohol like isopropanol (B130326). nih.gov Interestingly, substituting tetrahydrofuran (B95107) (THF) for isopropanol resulted in a reversed elution order and improved separation. nih.gov

Chiral Additives: Another approach involves adding chiral selectors to the mobile phase or running buffer. Cyclodextrins (CDs) are commonly used for this purpose in capillary electrophoresis (CE). nih.govnih.gov Studies have shown that modified CDs, such as heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD), are highly effective for the CE enantioseparation of this compound. nih.gov

Enzymatic and Biocatalytic Resolution: Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. This technique utilizes enzymes that preferentially react with one enantiomer over the other.

Kinetic Resolution: The enzyme Candida antarctica lipase (B570770) B (CAL-B) has been used to resolve various phenylethylamines structurally related to amphetamine, demonstrating the potential of biocatalysts in preparing enantiomerically pure compounds. rsc.org

Stereoselective Synthesis: Beyond separating racemates, biocatalytic processes can be used to synthesize specific stereoisomers. For instance, a two-step process combining an oxidoreductase and a transaminase can produce (1S)-nor(pseudo)ephedrine analogues. researchgate.net Similarly, asymmetric transfer hydrogenation (ATH) accompanied by dynamic kinetic resolution (DKR) provides an efficient route to synthesize all four stereoisomers of this compound and norpseudoephedrine (B1213554) from a common precursor. researchgate.netacs.orgnih.gov This method uses chiral rhodium complexes as catalysts to achieve high stereoselectivity under mild conditions. acs.orgnih.gov

Table 1: Summary of Chiral Resolution and Separation Techniques for this compound
TechniqueChiral Agent / Stationary PhaseKey FindingsReference
Diastereomeric Crystallizationd-Tartaric AcidClassical method used for resolving racemic norepinephrine (B1679862), a related compound. google.com
High-Performance Liquid Chromatography (HPLC)Urea Derivative CSPResolution is dependent on mobile phase composition. THF as an organic modifier reversed elution order. nih.gov
Capillary Electrophoresis (CE)Cyclodextrins (e.g., HDAS-β-CD)Modified cyclodextrins serve as effective chiral selectors for enantioseparation. nih.gov
Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR)Chiral Rhodium-complexes (e.g., (S,S)-Cp*RhCl(TsDPEN))Allows for the highly stereoselective synthesis of each of the enantiomers of this compound. acs.orgnih.gov
Enzymatic Kinetic ResolutionCandida antarctica lipase B (CAL-B)Effective for resolving phenylethylamines structurally related to amphetamine and this compound. rsc.org

Stereochemical Influence on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in this compound's stereoisomers plays a crucial role in how they interact with biological targets, such as transporters and receptors. This stereochemical influence dictates their pharmacological profiles.

The primary pharmacological effects of ephedrine-related compounds, including this compound, are mediated by their actions as substrates for the norepinephrine transporter (NET). nih.gov This interaction leads to the release of norepinephrine. nih.gov Studies characterizing the stereoisomers of ephedrine (B3423809) and related compounds found that their most potent actions were as substrates of the NET, with weaker activity at the dopamine (B1211576) transporter. nih.gov

Furthermore, screening at a wide range of human receptors revealed only weak affinity for alpha2-adrenergic and 5-hydroxytryptamine7 receptors, and no significant activity at beta-adrenergic or alpha1-adrenergic receptors. nih.gov This indicates that the primary molecular recognition event for this compound is its interaction with the norepinephrine transporter, rather than direct receptor binding. nih.gov

The concept of the "three-point rule" in chiral recognition, often invoked to explain stereospecific interactions, is relevant here. nih.gov This model posits that for a chiral molecule to be distinguished by a chiral receptor or stationary phase, there must be at least three points of interaction. The differential binding affinities and activities of this compound stereoisomers at the NET underscore the importance of their precise spatial arrangement for effective molecular recognition.

Table 2: Stereochemical Influence on Transporter Activity
Compound/IsomerTargetActionKey FindingReference
Ephedrine-type compoundsNorepinephrine Transporter (NET)SubstrateThis is the most potent action of these compounds, leading to norepinephrine release. nih.gov
Ephedrine-type compoundsDopamine Transporter (DAT)SubstrateActivity at DAT is secondary to activity at NET. nih.gov
d- and l-NorephedrineNorepinephrine Transporter (NET)Inhibitor of UptakeBoth enantiomers inhibit norepinephrine uptake with similar potency. nih.gov
l-NorephedrineVascular SystemVasoactive AgentVasoactive effects are mediated almost exclusively by the l-enantiomer, indicating stereoselective action beyond simple uptake inhibition. nih.gov
Ephedrine-type compoundsAdrenergic Receptors (α1, β)Binding AgentNo significant activity observed, suggesting effects are not mediated by direct receptor agonism. nih.gov

Conformational Analysis of this compound Isomers

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation about its single bonds. For a flexible molecule like this compound, understanding its preferred conformations is key to deciphering its interaction with biological receptors. acs.org

High-resolution spectroscopic studies, particularly molecular beam Fourier transform microwave (MB-FTMW) spectroscopy in the gas phase, have been instrumental in identifying the stable conformers of this compound. acs.orgnih.gov These studies have unequivocally identified three distinct conformers of this compound. acs.orgnih.gov

The primary stabilizing force governing the conformational preferences of this compound is a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH2) in the side chain (O-H···N). acs.orgnih.gov This interaction leads the side chain to adopt a folded or gauche conformation, which is believed to be the form responsible for its physiological activity. nih.gov In their most stable form, the molecules adopt an extended disposition stabilized by this hydrogen bond. nih.gov

Computational chemistry provides complementary insights into the conformational landscape. Methods such as Density Functional Theory (DFT) and the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method have been used to calculate the energies of different conformers and map the potential energy surface. nih.govnih.govacs.org These calculations support the experimental findings, confirming that the erythro-forms of this compound and its analogues have energy minima corresponding to a gauche conformation. nih.gov This preferred conformation brings the nitrogen and oxygen atoms to a specific distance that corresponds to models proposed for binding at alpha-adrenergic receptors. nih.gov

Table 3: Summary of Conformational Analysis Studies on this compound
MethodologyKey FindingsStabilizing InteractionsReference
Molecular Beam Fourier Transform Microwave (MB-FTMW) SpectroscopyUnequivocal identification of three stable conformers in the gas phase.The main stabilizing force is an O-H···N intramolecular hydrogen bond. acs.orgnih.gov
Resonant Ion-Dip Infrared Spectroscopy (RIDIRS)Probed the hydrogen-bonding nature of the -OH and -NH groups, identifying two conformers (AG and GG).Intramolecular hydrogen bonding between the hydroxyl and amino groups. acs.org
PCILO Method (Computational)Calculations for erythro-forms show minima corresponding to a gauche conformation, consistent with NMR data.Folded form of the side chain is preferred, believed to be the physiologically active conformation. nih.gov
Density Functional Theory (DFT) (Computational)Used to investigate stable conformational structures and analyze vibrational spectra.Analysis of bond lengths, angles, and dihedrals confirms stable structures. nih.govacs.org

Neurochemical Profile of Norephedrine

Interaction with Monoamine Transporters

This compound exerts its effects on the nervous system largely by interacting with monoamine transporters. It is known to be an inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. nih.govnih.gov By blocking this transporter, this compound increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. nih.govnih.gov Its effects on the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) are generally less potent. nih.govwikipedia.org This selective action on NET makes it a useful tool for studying the specific roles of the noradrenergic system.

Table 2: Inhibitory Activity of this compound and Related Compounds at Monoamine Transporters

Note: Ki values represent the concentration of the drug required to inhibit 50% of transporter activity. Lower values indicate higher potency. Data for this compound itself is not consistently reported in this format across readily available literature, but its primary action is understood to be on NET. Bupropion is a known norepinephrine-dopamine reuptake inhibitor (NDRI). americanaddictioncenters.org

This compound as a Precursor in Metabolic Pathways

In the body, this compound can be a metabolite of other compounds. For example, S-(-)-cathinone, the main active principle of the khat plant, is metabolized to R,S-(-)-norephedrine. oup.com Similarly, the metabolism of (±)-diethylpropion can lead to the formation of R,S-(-)-norephedrine and R,R-(-)-norpseudoephedrine. oup.com Conversely, this compound itself can serve as a precursor for the synthesis of other psychoactive substances. unodc.org For instance, it can be used to synthesize amphetamine. unodc.orgwikipedia.org

Metabolic Fate of this compound in Biological Systems

The metabolism of this compound shows significant species differences. nih.govnih.gov In humans, a large portion of an administered dose is excreted unchanged in the urine. nih.govnih.gov Minor metabolites in humans include 4-hydroxythis compound and hippuric acid. nih.gov In contrast, in rabbits, the major metabolites are conjugates of 1,2-dihydroxy-1-phenylpropane and 1-hydroxy-1-phenylpropan-2-one (B1202110), along with hippuric acid, with only a small amount of unchanged this compound being excreted. nih.govnih.gov In rats, the primary metabolites are unchanged this compound and 4-hydroxythis compound. nih.gov These metabolic pathways are important for understanding the pharmacokinetics of the compound.

Advanced Analytical Methodologies for Norephedrine Research

Chromatographic Techniques for Separation and Quantification

Chromatography remains a cornerstone of analytical chemistry, offering powerful tools for the separation of complex mixtures. For norephedrine analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques. Furthermore, the chiral nature of this compound necessitates specialized enantioseparation methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of this compound. Its applications span from quantification in pharmaceutical formulations to the determination of the compound and its metabolites in biological fluids. A variety of HPLC methods have been developed, each tailored to specific analytical challenges.

Several approaches are utilized for the HPLC analysis of polar basic compounds like this compound, including reversed-phase chromatography with ion-pairing reagents, ion chromatography, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography sielc.com. One innovative approach involves separation based on hydrogen bond interactions, which offers unique selectivity compared to traditional methods and is compatible with mass spectrometry (MS) detection sielc.com. For instance, a separation of this compound, pseudoephedrine, phenylephrine, and norphenylephrine has been achieved using a SHARC 1 column, which operates based on hydrogen bonding sielc.com.

Reversed-phase ion-pair chromatography is another effective strategy. A simple, precise, and cost-effective reversed-phase ion-pair HPLC (RP-IP-HPLC) method has been developed for the determination of Ephedrine (B3423809) Hydrochloride in nasal ointments, demonstrating the utility of this approach for pharmaceutical analysis mdpi.com. Similarly, a reversed-phase HPLC assay coupled with electrochemical detection has been established for the simultaneous measurement of plasma levels of norepinephrine (B1679862), epinephrine (B1671497), dopamine (B1211576), and 3,4-dihydroxyphenylacetic acid (DOPAC) nih.gov.

The choice of column and mobile phase is critical for achieving optimal separation. For the analysis of neurotransmitters including this compound, a BIST™ B+ column, which is a positively-charged anion-exchange column, can be used. This method relies on a multi-charged negative buffer, such as sulfuric acid, to act as a bridge between the positively-charged analytes and the column surface, along with a mobile phase rich in organic solvent sielc.com. Another approach utilizes an Amaze HD column to separate neurotransmitters like pseudoephedrine, this compound, phenylephrine, and norphenylephrine in hydrogen-bonding and cation-exchange modes helixchrom.com.

Interactive Data Table: HPLC Methods for this compound Analysis

HPLC Method Stationary Phase (Column) Mobile Phase Detection Method Analytes Reference
Hydrogen Bonding ModeSHARC 1, 3.2×100 mm, 5 µmAcetonitrile/Methanol with Ammonium Formate and Formic Acid bufferUV, LC/MSPseudoephedrine, this compound, Phenylephrine, Norphenylephrine sielc.com
Normal-PhaseUrea (B33335) derivative (Chiral Stationary Phase)Hexane, 1,2-dichloroethane, and iso-propanol (73.5:25:1.5 v/v)Not SpecifiedRacemic this compound nih.govepa.gov
Bridge Ion Separation Technology (BIST™)BIST™ B+, 4.6×150 mm, 5 µm80% Acetonitrile, 0.2% Sulfuric AcidUV (200 nm)Phenylephrine, Epinephrine, Norepinephrine sielc.com
Mixed-ModeAmaze HD, 3.2 x 50 mm, 3 µmAcetonitrile/Methanol (95/5) with 0.5% Formic Acid and 0.05% Ammonium FormateUV (275 nm)Pseudoephedrine, this compound, Phenylephrine, Norphenylephrine helixchrom.com
Reversed-Phase Ion PairNot SpecifiedMethanol, Sodium Lauryl Sulfate (SLS), and Triethylamine (TEA) solution (pH 2.20)Not SpecifiedEphedrine Hydrochloride mdpi.com
Reversed-PhaseNot Specified7% Methanol in 0.1 M citrate buffer with 0.3 mM EDTA and 0.5 mM 1-octanesulfonic acidElectrochemicalNorepinephrine, Epinephrine, Dopamine, DOPAC nih.gov

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds, or those that can be made so through derivatization. GC-MS is widely used in forensic toxicology and doping control for the identification and quantification of this compound and related substances in biological samples.

A common approach for the GC analysis of this compound involves a derivatization step to increase its volatility and improve chromatographic performance. For instance, a straightforward method for the quantification of ephedrines in urine involves derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis-trifluoroacetamide (MBTFA) prior to GC-MS analysis scielo.brscielo.br. This method is rapid and requires only a small sample volume scielo.brscielo.br. Another study utilized N-trifluoroacetyl-l-prolyl chloride for the derivatization of amphetamine derivatives, which were then analyzed by capillary GC-MS bts.gov.

The choice of the GC column is also a critical parameter. A DB-5MS capillary column is often used for the simultaneous analysis of multiple drugs of abuse in blood and urine samples mdpi.com. For the analysis of seized heroin samples, both DB-1 and HP-5 columns have been employed mdpi.com.

The optimization of GC parameters, such as injector temperature, injection volume, and split ratio, is essential for achieving high sensitivity and good analytical performance scielo.br. For example, in a validated method for ephedrine quantification, an injector temperature of 250 °C, an injection volume of 3 µL, and a split ratio of 1:20 were found to be optimal scielo.br.

Interactive Data Table: GC Methods for this compound Analysis

Derivatization Reagent(s) GC Column Detection Method Sample Matrix Key Findings Reference
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / N-methyl-bis-trifluoroacetamide (MBTFA)Not specifiedMass Spectrometry (MS)UrineRapid quantification with a small sample volume. scielo.brscielo.br
N-trifluoroacetyl-l-prolyl chlorideChiral and achiral capillary columnsMass Spectrometry (MS)Not specifiedDetermination of enantiomeric N-trifluoroacetyl-l-prolyl chloride amphetamine derivatives. bts.gov
Heptafluorobutyric anhydride (HFBA)HP 5MS capillary columnMass Spectrometry (MS)Over-the-counter cold remediesEffective for analysis when enantiomeric compositions are not needed. bts.gov
α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA)HP 5MS capillary columnMass Spectrometry (MS)Over-the-counter cold remediesEffective chiral derivatization reagent for baseline resolution of enantiomers. bts.gov

This compound has two chiral centers, resulting in four stereoisomers. As the pharmacological and pharmacokinetic properties of these enantiomers can differ significantly, their separation and individual quantification are of great importance. Chiral chromatography is the primary technique used for this purpose.

Direct enantioseparation can be achieved using a chiral stationary phase (CSP). One study investigated the direct separation of racemic this compound using normal-phase HPLC with a urea derivative as the CSP nih.govepa.gov. The resolution was optimized by adjusting the concentration of iso-propanol in the mobile phase, which also consisted of hexane and 1,2-dichloroethane nih.govepa.gov. The study found that a lower percentage of iso-propanol resulted in better resolution, albeit with longer retention times nih.govepa.gov.

Another approach to chiral separation is the use of molecularly imprinted polymers (MIPs) as CSPs in thin-layer chromatography (TLC). MIPs imprinted with (+)-ephedrine, (+)-pseudoephedrine, and (+)-norephedrine have been successfully used for the enantiomeric determination of various adrenergic drugs dss.go.th.

Indirect methods for enantioseparation involve the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column. For instance, the use of MTPA as a derivatization reagent allows for the baseline resolution of this compound enantiomers and other structurally related compounds on a 60 m HP 5MS capillary column in GC-MS analysis bts.gov.

Interactive Data Table: Chiral Separation Techniques for this compound

Technique Chiral Selector/Stationary Phase Mobile Phase/Conditions Key Findings Reference
Normal-Phase HPLCUrea derivative as Chiral Stationary Phase (CSP)Hexane, 1,2-dichloroethane, and iso-propanolLower iso-propanol concentration improved resolution. nih.govepa.gov
Thin-Layer Chromatography (TLC)Molecularly Imprinted Polymers (MIPs)Not SpecifiedSuccessful enantiomeric determination of adrenergic drugs. dss.go.th
Gas Chromatography-Mass Spectrometry (GC-MS)MTPA (chiral derivatizing reagent) with HP 5MS capillary columnNot SpecifiedBaseline resolution of enantiomers after derivatization. bts.gov
Capillary Electrophoresis (CE)Cyclodextrins (chiral selectors)Not SpecifiedHDAS-β-CD was the most suitable chiral selector for CE enantioseparation of NEP. nih.gov

Spectrometric Characterization (e.g., Mass Spectrometry, NMR Spectroscopy)

Spectrometric techniques are vital for the structural elucidation and confirmation of this compound's identity. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure.

Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like GC or HPLC, is a powerful tool for the sensitive and selective detection of this compound. The electron ionization (EI) mass spectrum of (-)-norephedrine shows characteristic fragmentation patterns that can be used for its identification nist.gov. High-resolution mass spectrometry can provide accurate mass measurements, further aiding in the confirmation of the elemental composition of the molecule and its metabolites nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. Both 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The 1H NMR spectrum of DL-Norephedrine hydrochloride in D2O shows distinct signals for the different protons in the molecule chemicalbook.com. Similarly, the 13C NMR spectrum provides information on the carbon skeleton of the compound drugbank.com. Two-dimensional NMR techniques, such as 1H-13C HSQC, can be used to correlate the proton and carbon signals, providing further structural confirmation nih.gov.

Interactive Data Table: Spectrometric Data for this compound

Spectrometric Technique Key Observations/Data Reference
Mass Spectrometry (Electron Ionization)Characteristic fragmentation pattern for identification. nist.gov
1H NMR (in D2O)Distinct signals for aromatic, methine, and methyl protons. chemicalbook.com
13C NMRProvides information on the carbon skeleton of the molecule. drugbank.com
2D NMR (1H-13C HSQC)Correlation of proton and carbon signals for structural confirmation. nih.gov

Electrophoretic and Electrochemical Detection Methods

Electrophoretic and electrochemical methods offer alternative and often complementary approaches to chromatographic techniques for the analysis of this compound. These methods can provide high efficiency, sensitivity, and in some cases, unique selectivity.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound. A simple and fast method for the simultaneous determination of ephedrine and this compound in urine has been developed using capillary zone electrophoresis nih.gov. The separation is performed in a phosphate (B84403) buffer at pH 9.5, with acetonitrile used to modify the electroosmotic flow nih.gov. CE is also a powerful tool for the enantioseparation of this compound. The use of cyclodextrins as chiral selectors in the background electrolyte allows for the separation of this compound enantiomers nih.gov. A study comparing different cyclodextrins found that heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD) was the most suitable chiral selector for this purpose nih.gov.

Electrochemical detection methods are highly sensitive and can be coupled with separation techniques like HPLC or used in standalone sensors. The electrochemical behavior of norepinephrine (a closely related compound) has been studied using modified glassy carbon electrodes. For instance, a glassy carbon electrode modified with carbon nanotubes and magnetic nanoparticles of cobalt ferrite has been used for the detection of norepinephrine nih.gov. Another study utilized a graphene-modified electrode for the electrocatalytical oxidation of norepinephrine, allowing for its determination in the presence of interfering substances researchgate.net. A sensitive method for the determination of norepinephrine, synephrine, and isoproterenol has been developed using CE with indirect electrochemiluminescence detection nih.gov.

Interactive Data Table: Electrophoretic and Electrochemical Methods for this compound Analysis

Method Principle/Setup Application Key Findings Reference
Capillary Zone Electrophoresis50 mM phosphate buffer (pH 9.5) with acetonitrileSimultaneous determination of ephedrine and this compound in urineDirect determination with a limit of determination of 2.3 +/- 0.2 µg/ml for this compound. nih.gov
Chiral Capillary ElectrophoresisUse of cyclodextrins as chiral selectorsEnantioseparation of this compoundHDAS-β-CD was the most suitable chiral selector. nih.gov
Electrochemical DetectionModified glassy carbon electrode with carbon nanotubes and cobalt ferrite nanoparticlesDetection of norepinephrineCatalytic oxidation of noradrenaline was observed. nih.gov
Electrochemical DetectionGraphene-modified electrodeDetermination of norepinephrine in the presence of interferencesThe modified electrode showed an excellent electrocatalytical effect. researchgate.net
Capillary Electrophoresis with Indirect Electrochemiluminescence DetectionQuenching effect on the tris(2,2'-bipyridyl)-ruthenium(II)/tripropylamine systemSensitive determination of norepinephrine, synephrine, and isoproterenolLow limits of detection were achieved. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies of Norephedrine Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me By analyzing molecular features, known as descriptors, QSAR models can predict the activity of novel or untested compounds, thereby accelerating the drug discovery process. fiveable.me These models are built on the principle that the biological effect of a molecule is directly related to its structural and physicochemical properties. fiveable.menih.gov

In the context of norephedrine analogs, QSAR studies are particularly useful for understanding the structural requirements for interaction with targets like the norepinephrine (B1679862) transporter (NET). A QSAR investigation was performed on a series of 50 NET inhibitors to elucidate their inhibitory potencies. dergipark.org.tr The molecules were optimized using Density Functional Theory (DFT), and a predictive model was generated using the Genetic Function Algorithm (GFA). dergipark.org.tr

The developed model demonstrated high statistical significance, indicating its robustness and predictive power. The quality of a QSAR model is assessed through various statistical metrics. For instance, the model for NET inhibitors showed a strong correlation coefficient (R²) of 0.952 for the training set, a cross-validated coefficient (Q²cv) of 0.870, and an adjusted R² of 0.898. dergipark.org.tr The model's predictive capability was further confirmed through external validation with a separate test set of compounds. dergipark.org.tr

The descriptors used in a QSAR model reveal which molecular properties are most influential for biological activity. The model for NET inhibitors incorporated both 2D and 3D descriptors, suggesting that a combination of properties governs the activity of these compounds. dergipark.org.tr

Table 1: Example Descriptors in a QSAR Model for NET Inhibitors dergipark.org.tr

Descriptor Symbol Descriptor Name Type Contribution
ATSC2v Centred Broto-Moreau autocorrelation of lag 2 / weighted by van der Waals volumes 2D Positive
SpMax8_Bhv Largest absolute eigenvalue of Burden modified matrix - n 8 / weighted by van der Waals volumes 2D Negative
TDB8v 3D-MoRSE - signal 08 / weighted by van der Waals volumes 3D Positive
RDF100m Radial Distribution Function - 10.0 / weighted by mass 3D Negative

This table is illustrative of the types of descriptors used in QSAR studies and their influence on the predicted activity.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound analog) to a second molecule (the receptor, e.g., a protein target). mdpi.comnih.gov This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. dergipark.org.trresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the complex over time. mdpi.comnih.gov MD simulations provide insights into the stability of the ligand's binding pose and the flexibility of the receptor upon ligand binding. nih.govnih.govmdpi.com

Table 2: Key Interactions of Norepinephrine with Adrenergic Receptors from Molecular Docking nih.gov

Interaction Type Interacting Amino Acid Residues (Example) Receptor
Hydrogen Bond Asp, Ser, Asn β1-adrenergic
Pi-Pi Stacking Phe β1-adrenergic
Hydrophobic Val, Leu, Ile β2-adrenergic

This table represents typical interactions observed in docking studies. Specific residues vary depending on the exact receptor and ligand.

MD simulations further confirm the stability of these interactions. By tracking parameters like the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess whether the ligand remains stably bound in its predicted pose. researchgate.netmdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is another essential tool in computational drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.govnih.gov These models can be generated based on the structure of a known ligand (ligand-based) or from the structure of the ligand-receptor complex (structure-based). researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govmdpi.com This allows for the rapid identification of novel molecules, potentially with different underlying chemical structures (scaffolds), that match the pharmacophoric features and are therefore likely to be active. nih.govmdpi.com

For instance, in a study related to catecholamine metabolism, a five-point pharmacophore model was generated for inhibitors of Catechol-O-methyltransferase (COMT), an enzyme that degrades norepinephrine. nih.gov This model consisted of one hydrogen-bond acceptor, two hydrogen-bond donors, and two aromatic rings. nih.gov This validated model was then used to screen a library of compounds, leading to the identification of new potential hits. nih.gov A similar approach could be applied to targets of this compound analogs to discover novel active compounds.

Table 3: Hypothetical Pharmacophore Model for a this compound Analog Binding Site

Pharmacophoric Feature Geometric Constraint (Example)
Aromatic Ring (R) Center located at X, Y, Z coordinates
Hydrogen Bond Donor (D) Vector pointing from donor atom
Hydrogen Bond Acceptor (A) Vector pointing towards acceptor atom
Hydrophobic Center (H) Sphere of radius R at X, Y, Z

This table illustrates the components of a pharmacophore model used for virtual screening.

The virtual screening process filters vast chemical libraries, enriching the resulting "hit list" with compounds that are more likely to be active. mdpi.com These hits can then be subjected to further computational analysis, such as molecular docking, and ultimately, experimental testing to confirm their biological activity. nih.gov

Neurochemical and Neurobiological Investigations of Norephedrine System Interactions

Reciprocal Interactions Between Noradrenergic and Dopaminergic Systems

The noradrenergic and dopaminergic systems, originating from the locus coeruleus and the ventral tegmental area/substantia nigra respectively, are deeply intertwined, exhibiting extensive anatomical overlap and functional interdependence, particularly within the prefrontal cortex (PFC). nih.gov This proximity allows for significant physiological and biochemical interactions that influence cognitive functions such as working memory and attention. nih.gov The actions of norephedrine are primarily mediated through its interaction with the transporters of these catecholamines, leading to a cascade of events that reciprocally affect both systems.

This compound functions as a potent substrate for the norepinephrine (B1679862) transporter (NET), triggering the release of norepinephrine. nih.gov It also demonstrates activity at the dopamine (B1211576) transporter (DAT), albeit to a lesser extent. nih.gov This preferential action on the NET is a common characteristic of amphetamine-like stimulants. nih.gov The this compound-induced surge in extracellular norepinephrine can, in turn, influence the dopaminergic system. For instance, noradrenergic neurons project to and modulate the activity of dopaminergic neurons. Furthermore, in brain regions like the PFC, the norepinephrine transporter is also responsible for the reuptake of dopamine, meaning that this compound's action on NET can indirectly increase extracellular dopamine levels. nih.gov

Conversely, the dopaminergic system can also modulate noradrenergic activity. While the direct reciprocal effects initiated by this compound on this feedback loop are still under detailed investigation, the general principle of cross-talk between these systems is well-established. For example, dopamine receptors are present on noradrenergic terminals, and their activation can influence norepinephrine release. The anorectic effects of phenylpropanolamine (another name for this compound) have been shown to involve both α1-adrenergic and D1-dopaminergic neurotransmission, highlighting the co-involvement of both systems in mediating its pharmacological effects. nih.gov Co-administration of antagonists for both α1 and D1 receptors was found to completely block the appetite-suppressant effects of this compound, confirming a synergistic interaction. nih.gov

Norepinephrine Modulation of Neurotransmitter Release (e.g., Dopamine Outflow)

The release of norepinephrine elicited by this compound plays a crucial modulatory role in the release of other neurotransmitters, most notably dopamine. Research has demonstrated that noradrenergic transmission in the medial prefrontal cortex (mPFC) is a critical factor for the release of dopamine in the nucleus accumbens, a key region of the brain's reward circuitry. nih.gov This indicates that the effects of this compound on the noradrenergic system are not isolated but have downstream consequences for dopaminergic pathways.

Preclinical studies using stimulants with similar mechanisms of action to this compound have provided insights into this modulation. For example, amphetamine-induced dopamine release in the mesoaccumbens pathway is significantly reduced by the depletion of norepinephrine in the mPFC. nih.gov This suggests that the integrity of the prefrontal noradrenergic system is essential for the full expression of the dopaminergic effects of such stimulants. The mechanisms underlying this modulation are multifaceted and can include:

Excitatory noradrenergic input to ventral tegmental area (VTA) dopamine neurons.

Facilitation of dopamine release within the nucleus accumbens via glutamatergic pathways originating in the PFC.

Modulation of inhibitory GABAergic control over dopamine neurons.

The co-release of dopamine from noradrenergic terminals is another important aspect of this interaction. nih.gov In certain brain regions, noradrenergic neurons can release both norepinephrine and dopamine, contributing to the complex interplay between these two systems.

Role in Neurotransmitter Regulation in Preclinical Brain Regions (e.g., Medial Prefrontal Cortex)

The medial prefrontal cortex (mPFC) is a key site for the integration of noradrenergic and dopaminergic signals and is central to the neurochemical effects of this compound. nih.gov Both neurotransmitter systems extensively innervate the mPFC and cooperatively regulate its function. nih.gov

In the mPFC, this compound's primary action of inducing norepinephrine release has profound effects on the local neurochemical environment. As mentioned earlier, the norepinephrine transporter in this region has a significant role in clearing extracellular dopamine. nih.gov By acting as a substrate for NET, this compound can effectively compete with dopamine for reuptake, leading to an increase in synaptic dopamine concentrations. Microdialysis studies have suggested that a substantial portion of the dopamine measured in the mPFC may originate from noradrenergic terminals. nih.govfrontiersin.org

The table below summarizes the primary molecular targets of this compound and its subsequent effects on norepinephrine and dopamine levels in preclinical models.

Molecular TargetPrimary Action of this compoundConsequence for Neurotransmitter Levels
Norepinephrine Transporter (NET) Substrate, leading to transporter-mediated release of norepinephrine.Significant increase in extracellular norepinephrine.
Dopamine Transporter (DAT) Substrate, leading to transporter-mediated release of dopamine.Moderate increase in extracellular dopamine.

The following table outlines the observed effects of this compound (phenylpropanolamine) on neurotransmitter systems in preclinical studies.

Study FocusKey FindingImplication for Neurotransmitter Regulation
Anorectic Effects Blockade of both α1-adrenergic and D1-dopaminergic receptors is required to inhibit the effect. nih.govThis compound's regulation of appetite involves the synergistic action of both noradrenergic and dopaminergic systems.
Transporter Activity This compound acts as a potent substrate for NET and a less potent substrate for DAT. nih.govThe primary mechanism of action is the release of norepinephrine, with a secondary effect on dopamine release.

Q & A

Q. How do researchers resolve discrepancies between computational predictions and experimental IR spectra for this compound?

  • Methodology : Apply scaling factors to MP2/6-31G(d,p) harmonic frequencies for direct comparison with experimental peaks. Discrepancies in C=C ring vibrations (due to substituent effects) are minimized by hybrid DFT-D3 dispersion corrections .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s metabolic stability across studies?

  • Methodology : Evaluate experimental conditions (e.g., urine pH, microsomal incubation time). Acidic urine enhances renal excretion, reducing metabolic conversion . In vitro studies with <1-hour incubation may miss slow-forming metabolites like this compound, requiring longer-term plasma sampling in vivo .

Q. What statistical approaches validate population distributions of this compound conformers?

  • Methodology : Use Bayesian inference to compare ab initio rotational constants (AA, BB, CC) with experimental MB-FTMW data. Chi-squared goodness-of-fit tests assess agreement between calculated and observed 14N^{14}\text{N} quadrupole coupling constants .

Methodological Best Practices

  • Referencing Standards : Use DEA-compliant reference materials (e.g., 1.0 mg/mL calibration solutions) to ensure reproducibility .
  • Computational Validation : Cross-verify DFT results with MP2 or CCSD(T) benchmarks for electron density and MESP accuracy .
  • Ethical Compliance : For human studies, obtain IRB approval and document participant selection criteria (e.g., exclusion of CYP2D6 poor metabolizers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.